N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide
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Overview
Description
N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound characterized by the presence of both chlorinated aromatic rings and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 5-chloro-2-nitrobenzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acylation: The nitrated product is then subjected to acylation with 3-chlorophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Cyclization: The intermediate product undergoes cyclization with piperidine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of N-(5-chloro-2-aminobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-chloro-2-nitrobenzoic acid and 3-chlorophenylpiperidine.
Scientific Research Applications
N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
- N-(5-chloro-2-nitrobenzoyl)-N-(4-chlorophenyl)piperidine-1-carboxamide
- N-(5-chloro-2-nitrobenzoyl)-N-(3-methylphenyl)piperidine-1-carboxamide
Uniqueness
N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is unique due to the presence of both 5-chloro-2-nitrobenzoyl and 3-chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Properties
IUPAC Name |
N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4/c20-13-5-4-6-15(11-13)23(19(26)22-9-2-1-3-10-22)18(25)16-12-14(21)7-8-17(16)24(27)28/h4-8,11-12H,1-3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXSFGYSTSRSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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